N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide
Description
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide is a benzoxazole-derived compound characterized by a 5-chloro-substituted benzoxazole core linked to a phenyl group via an acetamide bridge. The acetamide moiety is further substituted with a phenoxy group at the 2-position, distinguishing it from simpler benzoxazole derivatives (e.g., N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide in ) . Benzoxazoles are privileged scaffolds in medicinal chemistry due to their metabolic stability, aromatic heterocyclic rigidity, and ability to engage in hydrogen bonding and π-π interactions. The 5-chloro substitution on the benzoxazole ring is a common strategy to enhance lipophilicity and target binding affinity, as seen in dual orexin receptor antagonists like suvorexant (MK-4305) .
Properties
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c22-15-8-11-19-18(12-15)24-21(27-19)14-6-9-16(10-7-14)23-20(25)13-26-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUHAHRNTQWANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 2-aminophenol with a suitable carboxylic acid derivative under dehydrating conditions.
Chlorination: The benzoxazole intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.
Coupling with Phenyl Group: The chlorinated benzoxazole is coupled with a phenyl group through a nucleophilic aromatic substitution reaction.
Acylation: Finally, the phenyl-substituted benzoxazole is acylated with phenoxyacetyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and phenoxyacetamide moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the benzoxazole ring or the phenyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide serves as a valuable building block in organic synthesis. It can be utilized to develop more complex molecules through various chemical reactions such as:
- Substitution Reactions: The compound can undergo nucleophilic substitutions, allowing for the introduction of different functional groups.
- Oxidation and Reduction: It can participate in oxidation-reduction reactions, transforming functional groups for further applications.
Biology
The compound exhibits significant biological activity, particularly in antimicrobial and antifungal research. Studies have shown that it can inhibit the growth of various pathogens, positioning it as a candidate for developing new antibiotics and antifungal agents.
Medicine
This compound has been investigated for its potential anticancer properties. Research indicates that it may effectively target human colorectal carcinoma (HCT116) cell lines, suggesting its utility in cancer therapeutics.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on HCT116 cells by inducing apoptosis and inhibiting cell proliferation. The mechanism involved interference with the cell cycle and apoptosis pathways.
Industry
In industrial applications, this compound is explored for developing new materials with enhanced properties such as thermal stability and resistance to degradation. Its unique chemical structure allows for modifications that can lead to innovative products in coatings and polymers.
Table 2: Comparison of Benzoxazole Derivatives
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide | Antimicrobial, Anticancer | Different substituent on benzene ring |
| Benzoxazole | General antimicrobial | Simpler structure |
| 2-Aminophenol Derivatives | Similar biological activities | Varying functional groups |
Mechanism of Action
The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA or bind to specific protein sites, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Suvorexant (MK-4305)
Structure: [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone Key Features:
- Shares the 5-chloro-1,3-benzoxazol-2-yl motif with the target compound.
- Contains a diazepane ring and triazolylphenyl group instead of phenoxyacetamide. Activity: Potent dual orexin receptor antagonist (DORA) approved for insomnia treatment. The benzoxazole ring is critical for orexin receptor binding, while the triazolylphenyl group enhances pharmacokinetic properties .
Comparison with Target Compound:
- Structural Differences: Replacement of diazepane and triazolyl groups with phenoxyacetamide likely reduces CNS penetration, suggesting divergent therapeutic applications (e.g., peripheral vs. central targets).
- Chlorine Position : Both compounds retain 5-chloro substitution on benzoxazole, which is associated with improved metabolic stability and receptor affinity in DORAs .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
Structure : A thiazole analog with 5-chloro and 2,4-difluorobenzamide substituents.
Key Features :
- Thiazole ring replaces benzoxazole, altering electronic properties and hydrogen-bonding capacity.
- The 2,4-difluorobenzamide group enhances antiparasitic activity.
Activity : Derived from nitazoxanide, this compound inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic pathogens .
Comparison with Target Compound:
- Heterocycle Core: Thiazole vs. benzoxazole alters target specificity (antiparasitic vs.
- Substituent Effects: The phenoxyacetamide group in the target compound may confer distinct solubility or protein-binding profiles compared to fluorinated benzamides.
Sulfonamide and Sulfonyl Derivatives
Example : 2-chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide () and N-{4-[(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide ().
Key Features :
- Sulfonamide/sulfonyl groups introduce strong hydrogen-bond acceptors and enhance antimicrobial activity.
- Chloroacetamide or benzoxazolyl-sulfonyl moieties modulate reactivity and target engagement.
Comparison with Target Compound:
- Chlorine Placement : 5-chloro substitution on benzoxazole is conserved, suggesting shared strategies for optimizing electronic and steric properties.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Role of 5-Chloro Substitution: In suvorexant, the 5-chloro group on benzoxazole enhances orexin receptor binding by ~10-fold compared to non-halogenated analogs . This suggests the target compound may similarly benefit from improved affinity at its putative targets.
- Phenoxyacetamide vs. Diazepane: The phenoxy group may reduce blood-brain barrier permeability compared to suvorexant’s diazepane ring, directing the compound toward peripheral targets (e.g., inflammatory or metabolic pathways).
- Thiazole vs. Benzoxazole : Thiazole-based compounds exhibit distinct electronic profiles, favoring interactions with PFOR over CNS receptors .
Biological Activity
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide is a compound belonging to the benzoxazole derivatives, which are recognized for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.
Overview of Biological Activity
Benzoxazole derivatives, including this compound, have been extensively studied for their potential therapeutic applications. These compounds demonstrate a range of biological activities such as:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Inducing cytotoxic effects in cancer cell lines.
- Anti-inflammatory : Potential to inhibit inflammatory pathways.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several pathogens. The compound has shown selective activity primarily against Gram-positive bacteria and certain fungi.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Observed |
|---|---|---|
| Bacillus subtilis | 32 µg/mL | Moderate |
| Staphylococcus aureus | 64 µg/mL | Weak |
| Candida albicans | 16 µg/mL | Moderate |
Data compiled from various studies on benzoxazole derivatives .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. The compound's mechanism of action may involve the disruption of cellular processes essential for cancer cell survival.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HCT116 (Colorectal) | 10 | High sensitivity |
| MCF7 (Breast) | 25 | Moderate sensitivity |
| A549 (Lung) | 30 | Less sensitive |
Data derived from cytotoxicity assays conducted on various cancer cell lines .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may inhibit essential cellular processes such as:
- DNA Replication : Interfering with the synthesis and repair mechanisms.
- Protein Synthesis : Disrupting ribosomal functions.
- Cell Signaling Pathways : Modulating pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
In a study examining a series of benzoxazole derivatives, it was found that compounds similar to this compound exhibited varying degrees of cytotoxicity and antimicrobial activity. The structure–activity relationship analysis revealed that modifications to the benzoxazole core significantly influenced biological efficacy.
Notable Findings:
- Compounds with electron-donating substituents showed enhanced antibacterial activity.
- The presence of halogens in the phenyl ring was associated with increased cytotoxic effects on cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
